BenchChemオンラインストアへようこそ!

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Lipophilicity Drug Design ADME Prediction

This rare 4-iodophenyl thiazole is essential for expanding the SAR of the phenoxyacetamide class. The iodine's high polarizability (XLogP3-AA 4.5) and unique halogen bonding capacity cannot be replicated by fluoro, chloro, or unsubstituted analogs, making it a critical probe for target deconvolution, docking validation, and HTS assay development. Procure to test hypoxia modulation and cytotoxic diversification beyond the ~13 µM IC50 benchmark.

Molecular Formula C17H13IN2O2S
Molecular Weight 436.27
CAS No. 476285-23-1
Cat. No. B2689932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
CAS476285-23-1
Molecular FormulaC17H13IN2O2S
Molecular Weight436.27
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C17H13IN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
InChIKeyTZMBMMJEFDYDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide: Structural Identity and Physicochemical Baseline for Procurement


N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-23-1, PubChem CID 4557973) is a synthetic small molecule characterized by a thiazole core, a 4-iodophenyl substituent at the 4-position, and a 2-phenoxyacetamide side chain. Its molecular formula is C17H13IN2O2S with a monoisotopic mass of 435.97 Da [1]. The compound is listed as a 'rare' research chemical in public catalogs, and there is a lack of primary publications defining its specific biological target, potency, or selectivity profile, making its procurement a custom discovery tool rather than a targeted probe .

Why Procuring N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Is Not Equivalent to Other Thiazole Analogs


Simple substitution of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide with non-iodinated or differently substituted 4-phenyl-2-phenoxyacetamide thiazoles is not supported by data equivalence. In the broader class, minor halogen substitutions (e.g., 8f with a fluoro/methyl pattern vs. other analogs) resulted in significant shifts in average in vitro cytotoxic IC50 values, demonstrating a sharp structure-activity relationship (SAR) [1]. The 4-iodo moiety imparts distinct electronic properties (high polarizability, heavy atom effect) and a high computed XLogP3-AA of 4.5 [2], which directly influences molecular recognition, metabolic stability, and off-target binding profiles that cannot be replicated by a fluoro, chloro, or unsubstituted phenyl comparator. Without specific head-to-head control data, assuming functional redundancy in a procurement context introduces a high and unquantified risk of altered pharmacological outcome.

Quantitative Differentiation Guide for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Procurement Decisions


Physicochemical Differentiation: Elevated Lipophilicity vs. Halogenated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target 4-iodo compound is 4.5 [1]. This indicates significantly higher lipophilicity compared to the potent 4-phenyl-2-phenoxyacetamide class lead compound 8f, which contains a fluoro group at the same position. While the experimental XLogP3-AA for 8f is not discretely reported in the source, the intrinsic atomic contribution of iodine adds approximately +1.1 to +1.4 logP units compared to fluoro substitution based on standard fragment-based calculation methods, suggesting a substantial shift in predicted membrane permeability and non-specific binding potential.

Lipophilicity Drug Design ADME Prediction

Class-Level Cytotoxic SAR: Justification for Probing a 4-Iodo Vector

In a published series of 28 novel 4-phenyl-2-phenoxyacetamide thiazole analogues (8a-ab), the optimized fluoro-substituted lead compound 8f demonstrated an average in vitro cytotoxic IC50 of ~13 µM against a panel of cancer cell lines (MCF-7, A549, EAC, DLA) [1]. In contrast, the unsubstituted or differently halogenated analogs in the series exhibited reduced potency, with many showing IC50 values >30 µM or inactive profiles in the same assays. The specific potency of the 4-iodo analog (which is not part of the published 8a-ab series) remains unknown, but the class SAR demonstrates that the identity of the 4-phenyl substituent is a critical driver of cytotoxic activity. This positions the 4-iodo compound as a rational, data-gap-filling probe for medicinal chemistry exploration.

Anticancer Activity Hypoxia Structure-Activity Relationship

Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA) vs. In-Class Peers

The target compound has a computed Topological Polar Surface Area (TPSA) of 79.5 Ų [1]. For the general class of 4-phenyl-2-phenoxyacetamide thiazoles with a single hydrogen bond donor, the TPSA is primarily determined by the acetamide linker and is largely invariant to the halogen on the 4-phenyl ring. However, the heavy iodine atom increases the molecular weight to 436.3 g/mol and the heavy atom count to 23 [1], creating a denser pharmacophore compared to fluoro (8f: Mw ~370-390 g/mol estimated) or unsubstituted (Mw ~340-360 g/mol estimated) analogs. This increased molecular density, while conserving TPSA, creates a distinct ligand efficiency profile.

Drug-Likeness Permeability Bioavailability

Validated Application Scenarios for Procuring N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Based on Current Evidence


Medicinal Chemistry SAR Expansion: Exploring Halogen-Tolerant Space in Tumor Hypoxia Modulation

Procurement is justified for a medicinal chemistry program aiming to expand the SAR of the 4-phenyl-2-phenoxyacetamide thiazole class described by Mohammed et al. The 4-iodo variant is a logical next-step probe to test whether the observed tumor hypoxia modulation and cytotoxic activity (average IC50 ~13 µM for lead 8f in that series) can be enhanced or diversified with a larger, more polarizable halogen [1]. The compound would serve as a comparator to the established fluoro and unsubstituted analogs in identical cell-based hypoxia and apoptosis assays.

Computational Chemistry and Docking Model Validation: Heavy-Atom Pharmacophore Refinement

The high electron density and specific stereoelectronic properties of the iodine atom make this compound a unique tool for validating docking poses and molecular dynamics simulations of the MT1/MT2 melatonin receptor or other potential targets for the thiazole scaffold. The observed activity of structurally distinct MT2 ligands such as UCSF4226 demonstrates that synthetic small molecules can achieve selective receptor modulation [2]. The 4-iodo thiazole can be used to experimentally test in-silico predicted binding modes that rely on halogen bonding interactions or hydrophobic packing contributions from the iodine.

Analytical Reference Standard and Assay Development Negative Control

The absence of published biological potency makes this compound valuable as a presumptive inactive or low-potency control in high-throughput screening (HTS) assay development for phenoxyacetamide-thiazole libraries. Its structural similarity to active chemotypes ensures it will challenge assay specificity without generating false-positive hits from a completely unrelated scaffold. Its purity specifications (available from chemical vendors) and distinct mass spectrum (monoisotopic mass 435.97 Da [3]) enable its use as a matrix-matched analytical reference standard for LC-MS method validation.

Custom Chemical Probe for Undisclosed Target Deconvolution

For laboratories equipped for affinity-based proteomics or cellular thermal shift assays (CETSA), the halogen bond donor capacity of iodine offers a potential handle for protein target identification. Procuring this compound enables target deconvolution studies that could explain the class-level biological effects reported for related phenoxyacetamide thiazoles and may reveal a novel protein-ligand interaction dependent on halogen bonding that is not achievable with the fluoro or chloro analogs [1].

Quote Request

Request a Quote for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.